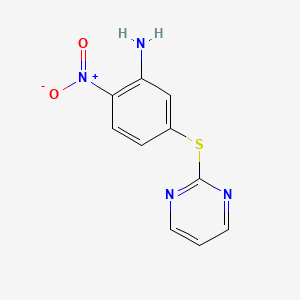
2-Nitro-5-(pyrimidin-2-ylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(pyrimidin-2-ylthio)aniline is a chemical compound that belongs to the class of aromatic amines It features a nitro group (-NO2) and a pyrimidinylsulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(pyrimidin-2-ylthio)aniline typically involves the introduction of the nitro group and the pyrimidinylsulfanyl group onto the aniline ring. One common method involves the nitration of 5-[(pyrimidin-2-yl)sulfanyl]aniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(pyrimidin-2-ylthio)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the pyrimidinylsulfanyl group can be replaced by other functional groups.
Oxidation: The aniline ring can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Reduction: 2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline.
Oxidation: Quinonoid derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-Nitro-5-(pyrimidin-2-ylthio)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pyrimidin-2-ylthio)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrimidinylsulfanyl group may also contribute to the compound’s activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyrimidinylsulfanyl group, making it less versatile in terms of chemical reactivity.
5-[(Pyrimidin-2-yl)sulfanyl]aniline: Lacks the nitro group, which reduces its potential biological activity.
2-Amino-5-[(pyrimidin-2-yl)sulfanyl]aniline: The reduced form of the compound, which may have different biological properties.
Uniqueness
2-Nitro-5-(pyrimidin-2-ylthio)aniline is unique due to the presence of both the nitro group and the pyrimidinylsulfanyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
55564-33-5 |
|---|---|
Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-nitro-5-pyrimidin-2-ylsulfanylaniline |
InChI |
InChI=1S/C10H8N4O2S/c11-8-6-7(2-3-9(8)14(15)16)17-10-12-4-1-5-13-10/h1-6H,11H2 |
InChI Key |
IIMLZJUQKRJELH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














